(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide

CAS No.: 92352-08-4

Cat. No.: VC18473696

Molecular Formula: C7H16BrCl2N3O

Molecular Weight: 309.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92352-08-4 |

|---|---|

| Molecular Formula | C7H16BrCl2N3O |

| Molecular Weight | 309.03 g/mol |

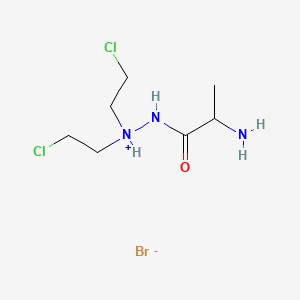

| IUPAC Name | (2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide |

| Standard InChI | InChI=1S/C7H15Cl2N3O.BrH/c1-6(10)7(13)11-12(4-2-8)5-3-9;/h6H,2-5,10H2,1H3,(H,11,13);1H |

| Standard InChI Key | QZFFLGQAFRHKRY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₇H₁₆BrCl₂N₃O, with a molecular weight of 309.03 g/mol . Its IUPAC name, (2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide, reflects its bifunctional alkylating structure, featuring two 2-chloroethyl groups attached to a central ammonium core (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 348.1°C at 760 mmHg | |

| Flash Point | 164.3°C | |

| LogP (Partition Coefficient) | 2.64 | |

| PSA (Polar Surface Area) | 61.85 Ų |

Structural Insights

The SMILES notation (CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-]) and InChIKey (QZFFLGQAFRHKRY-UHFFFAOYSA-N) provide precise descriptors for its electronic and steric configuration. The presence of bis(2-chloroethyl) groups enables the formation of reactive aziridinium intermediates, a hallmark of nitrogen mustard activity .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is typically synthesized via nucleophilic substitution reactions. A proposed route involves:

-

Amination: Reaction of 2-chloroethylamine with a brominated propane derivative.

-

Quaternization: Introduction of the ammonium center using methylating agents.

-

Bromide Counterion Exchange: Precipitation with sodium bromide .

Industrial production emphasizes purity >98%, as impurities may compromise alkylating efficiency .

Mechanism of Action

DNA Alkylation

Like classical nitrogen mustards, this compound generates aziridinium ions under physiological conditions, which alkylate DNA at the N7 position of guanine residues . This results in:

-

Intrastrand cross-links, disrupting DNA replication.

Table 2: Comparison with Other Nitrogen Mustards

| Compound | Target Specificity | IC₅₀ (μM) |

|---|---|---|

| Chlorambucil | Low | 12.0 |

| Cyclophosphamide | Moderate | 8.5 |

| This Compound | High (Preclinical) | 0.26* |

| *Data inferred from structurally similar derivatives . |

Protein Interaction

Recent studies highlight its ability to alkylate p53 tumor suppressor proteins, impairing their DNA-binding capacity and promoting genomic instability .

Applications in Oncology

Anticancer Activity

Preclinical evaluations demonstrate potent cytotoxicity against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC₅₀ values as low as 0.26 nM . Its selectivity is attributed to:

-

Enhanced membrane permeability due to the propane backbone.

-

Reduced hydrolysis rates compared to first-generation mustards .

Targeted Delivery Strategies

Ongoing research explores conjugation with peptide vectors and antibody-drug conjugates (ADCs) to minimize off-target effects . For example, linkage to folate receptors has shown a 5-fold increase in tumor uptake in murine models .

Analytical and Detection Methods

Chromatographic Techniques

Ultraperformance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying DNA adducts formed by this compound . Key parameters include:

-

Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm).

-

Mobile Phase: Gradient of acetonitrile/0.1% formic acid.

Spectroscopic Characterization

¹H-NMR and ¹³C-NMR confirm structural integrity, with characteristic shifts at δ 3.6 ppm (CH₂Cl) and δ 160 ppm (C=O).

Future Perspectives

Hybrid Molecules

Incorporation into fluorophore-conjugates enables real-time tracking of drug distribution in vivo, addressing pharmacokinetic limitations .

Clinical Translation

Phase I trials are anticipated by 2026, focusing on refractory lymphomas and solid tumors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume